1,2-dimethylpiperazine dihydrochloride hydrate CAS 1152110-23-0 properties
1,2-dimethylpiperazine dihydrochloride hydrate CAS 1152110-23-0 properties
An In-depth Technical Guide to 1,2-Dimethylpiperazine Dihydrochloride Hydrate for Advanced Research
This document provides a comprehensive technical overview of 1,2-dimethylpiperazine dihydrochloride hydrate, a versatile chemical scaffold with significant applications in medicinal chemistry and drug development. This guide moves beyond simple data presentation to offer field-proven insights into its properties, handling, and strategic application, tailored for researchers, chemists, and drug development professionals.
Core Identification and Structural Analysis
A primary challenge in sourcing and utilizing 1,2-dimethylpiperazine derivatives is the precise identification of the correct chemical entity. The substitution pattern, stereochemistry, and salt form are critical parameters that dictate the molecule's physical properties and biological activity.
Clarification of Nomenclature and CAS Registry Numbers
The term "1,2-dimethylpiperazine dihydrochloride hydrate" most commonly refers to the racemic mixture. It is crucial to distinguish this from its constituent enantiomers and the anhydrous free base, which are described by different identifiers.
| Identifier | Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) | Key Notes |
| MFCD13193799 | (Racemic) 1,2-Dimethylpiperazine Dihydrochloride Hydrate | C₆H₁₄N₂ · 2HCl · H₂O | 205.13 | The primary subject of this guide. Often supplied as a liquid.[1] |
| CAS 1152110-23-0 | (R)-1,2-Dimethylpiperazine Dihydrochloride | C₆H₁₄N₂ · 2HCl | 187.11 | The dextrorotatory enantiomer salt. |
| CAS 485841-50-7 | (S)-1,2-Dimethylpiperazine Dihydrochloride | C₆H₁₄N₂ · 2HCl | 187.11 | The levorotatory enantiomer salt. |
| CAS 25057-77-6 | (Racemic) 1,2-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | The free base form, before salt formation.[2] |
Stereochemical Considerations
The 1,2-substitution pattern on the piperazine ring introduces a chiral center at the C2 position. The resulting (R) and (S) enantiomers can exhibit significantly different pharmacological activities, making stereochemical purity a critical attribute in drug development programs.
Scientist's Note: The vicinal (1,2) arrangement of the methyl groups creates a conformationally constrained scaffold compared to the more common 1,4- or 2,5-dimethylpiperazine isomers. This rigidity can be highly advantageous for locking a molecule into a bioactive conformation required for potent and selective target engagement.
The relationship between the racemic mixture and its enantiomers is fundamental.
Caption: Stereochemical relationship of the racemic mixture.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties is essential for effective experimental design, from solvent selection to analytical method development.
Physical Properties
The dihydrochloride hydrate form exhibits properties distinct from the free base or the parent piperazine dihydrochloride.
| Property | Value | Source / Rationale |
| Physical Form | Liquid | Supplier data indicates this specific hydrate is a liquid, unlike the parent piperazine dihydrochloride which is a high-melting solid.[1][3] |
| Storage Temp. | -20°C or Room Temperature, sealed and dry | Recommendations vary. Given its hydrate nature and potential for hygroscopicity, storage in a tightly sealed container in a desiccator is paramount. Cold storage (-20°C) is recommended for long-term stability. |
| Solubility | High in Water; Soluble in Methanol, Ethanol | As a dihydrochloride salt, it is expected to be highly polar and readily soluble in aqueous and protic solvents. Solubility in aprotic organic solvents (e.g., DCM, THF) is expected to be low. |
Anticipated Spectroscopic Profile
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¹H NMR: The spectrum is expected to be complex. The two N-methyl groups and the C2-methyl group would appear as singlets or doublets in the aliphatic region (approx. 2.0-3.5 ppm). The piperazine ring protons would resonate as a series of complex multiplets.
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Expert Insight: Due to hindered bond rotation around the N-C(O) bonds (if derivatized) and potential for slow piperazine ring inversion on the NMR timescale, researchers should anticipate signal broadening at room temperature.[4] A variable temperature (VT-NMR) study may be required to resolve individual conformers and obtain a sharp, well-defined spectrum.
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¹³C NMR: Approximately 4-6 unique signals are expected in the aliphatic region, corresponding to the three distinct methyl carbons and the carbons of the piperazine ring. The exact number depends on the molecular symmetry in solution.
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FT-IR: Key signals would include C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and a broad N-H⁺ stretch from the hydrochloride salt (~2400-2700 cm⁻¹). The presence of water of hydration would be indicated by a broad O-H stretch around 3200-3500 cm⁻¹.
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Mass Spectrometry (LC-MS): In ESI+ mode, the primary ion observed would be the parent free base [M+H]⁺ at an m/z of approximately 115.2.
Role in Medicinal Chemistry and Drug Development
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[5][6]
The 1,2-dimethylpiperazine core serves as a versatile building block for several reasons:
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Modulation of Physicochemical Properties: The two basic nitrogen atoms can be used to improve aqueous solubility and pharmacokinetic profiles.
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Structural Scaffolding: The ring provides a rigid anchor to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets.
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Vector for Substitution: The nitrogens serve as reactive handles for introducing a wide array of substituents, enabling systematic Structure-Activity Relationship (SAR) studies.
Safety, Handling, and Storage
Proper safety protocols are non-negotiable. The hazard profile for the racemic compound can be inferred from data available for its enantiomers.
Hazard Identification
Based on data for the (R)-enantiomer, the following hazards are anticipated:
| Hazard Type | GHS Statement | Hazard Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity (Inhaled) | Harmful if inhaled | H332 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Disclaimer: This information is based on a closely related substance. A comprehensive, compound-specific risk assessment must be performed by the end-user before any handling.
Safe Handling Protocol
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Engineering Controls: All handling of the neat material should be conducted in a certified chemical fume hood to prevent inhalation.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles are mandatory.
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Hand Protection: Nitrile or neoprene gloves should be worn.
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Body Protection: A standard laboratory coat is required.
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Handling Practices: Avoid all direct contact. Use caution when opening containers. As the material is supplied as a liquid, care should be taken to avoid splashes. Prepare solutions gravimetrically inside the fume hood.
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Storage: Store in a tightly sealed container, preferably in a cool, dry, and well-ventilated area designated for chemical reagents. Protect from moisture.
Illustrative Experimental Protocols
The following protocols are provided as a guide for common laboratory operations.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
Rationale: This protocol ensures the accurate and safe preparation of a standard solution for use in biological assays or chemical reactions. The use of a volumetric flask is critical for precision.
Methodology:
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Calculate the required mass of 1,2-dimethylpiperazine dihydrochloride hydrate (MW = 205.13 g/mol ) for the desired volume (e.g., for 10 mL of a 100 mM solution, 20.51 mg is needed).
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Tare a clean, dry vial on an analytical balance.
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Inside a chemical fume hood, carefully transfer the calculated mass of the compound into the vial using a clean spatula or pipette tip.
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Add approximately 7 mL of deionized water to the vial to dissolve the compound.
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Carefully transfer the solution from the vial into a 10.00 mL Class A volumetric flask.
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Rinse the original vial with 1-2 mL of deionized water and add the rinsing to the volumetric flask. Repeat this step twice to ensure quantitative transfer.
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Add deionized water to the flask until the bottom of the meniscus touches the calibration mark.
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Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
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Transfer the final solution to a clearly labeled storage container.
Protocol: Conceptual Workflow for Identity and Purity Confirmation
Rationale: Before use in any experiment, the identity and purity of a starting material must be unequivocally confirmed. A combination of HPLC for purity assessment and mass spectrometry for identity confirmation is standard practice.
Caption: Workflow for incoming sample qualification.
References
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piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]
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Safety Data Sheet - Bentazon NA techn.600 g/l. BASF. [Link]
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Safety data sheet - Bentazone. CPAChem. [Link]
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1,4-Dimethylpiperazine C6H14N2 Properties. Mol-Instincts. [Link]
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Chemical Properties of Piperazine dihydrochloride hydrate. Cheméo. [Link]
-
1,2-Dimethylhydrazine dihydrochloride. PubChem. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Piperazine‐based bioactive molecules. Wiley Online Library. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs. MDPI. [Link]
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Piperazine Dihydrochloride. PubChem. [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Bentazone | CAS 25057-89-0 | LGC Standards [lgcstandards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
